(3-Bromo-2,4-dichlorophenyl)boronic acid
CAS No.: 2377607-92-4
VCID: VC7341232
Molecular Formula: C6H4BBrCl2O2
Molecular Weight: 269.71
* For research use only. Not for human or veterinary use.

Description |
(3-Bromo-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Applications in Organic Synthesis(3-Bromo-2,4-dichlorophenyl)boronic acid is highly valued for its versatility in synthetic chemistry:
Safety and HandlingThe compound poses certain health risks that require careful handling:
Environmental Impact and DisposalWhile specific data on the environmental impact of this compound is limited, general guidelines for boronic acids suggest:
Research Findings and StudiesRecent studies emphasize the importance of (3-Bromo-2,4-dichlorophenyl)boronic acid in various domains:
|
---|---|
CAS No. | 2377607-92-4 |
Product Name | (3-Bromo-2,4-dichlorophenyl)boronic acid |
Molecular Formula | C6H4BBrCl2O2 |
Molecular Weight | 269.71 |
IUPAC Name | (3-bromo-2,4-dichlorophenyl)boronic acid |
Standard InChI | InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
Standard InChIKey | KXTREGNFOOCHHU-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
Solubility | not available |
PubChem Compound | 145926266 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume